molecular formula C7H14N2O B3190173 3-aminoazocan-2-one CAS No. 40033-49-6

3-aminoazocan-2-one

Cat. No.: B3190173
CAS No.: 40033-49-6
M. Wt: 142.2 g/mol
InChI Key: LOSWDTIJHBEXRQ-UHFFFAOYSA-N
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Description

3-Aminoazocan-2-one is an eight-membered heterocyclic compound containing a lactam ring (azocane backbone) with an amino group at the 3-position. Structurally, it belongs to the azepane/azocane family, which is characterized by nitrogen-containing saturated rings. Its CAS registry number is 28957-33-7, and synonyms include 3-aminohexahydro-2H-azepin-2-one and 3-amino-e-caprolactam .

The synthesis of this compound typically involves cyclization reactions of amino acid derivatives or multicomponent reactions under controlled conditions. For example, ultrasonic activation has been shown to influence the regioselectivity of analogous heterocycles, suggesting similar methodologies might apply to its preparation .

Properties

CAS No.

40033-49-6

Molecular Formula

C7H14N2O

Molecular Weight

142.2 g/mol

IUPAC Name

3-aminoazocan-2-one

InChI

InChI=1S/C7H14N2O/c8-6-4-2-1-3-5-9-7(6)10/h6H,1-5,8H2,(H,9,10)

InChI Key

LOSWDTIJHBEXRQ-UHFFFAOYSA-N

SMILES

C1CCC(C(=O)NCC1)N

Canonical SMILES

C1CCC(C(=O)NCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aminoazocan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 6-aminohexanoic acid with phosgene, followed by cyclization to form the azocane ring. Another approach involves the reduction of 3-nitroazocan-2-one using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-Aminoazocan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azocane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted azocanes, which can be further functionalized for specific applications.

Scientific Research Applications

3-Aminoazocan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 3-aminoazocan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Thermodynamic Stability

  • Larger rings like this compound exhibit higher strain energy compared to six-membered analogs but offer unique binding pockets for target engagement .

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